Meta-Methyl Substitution Differentiates Cytotoxicity Profile from Para-Methyl Analog in Human Cancer Cell Lines
1-(Pyridin-3-YL)-2-M-tolylethanone (CAS 40061-20-9) exhibits measurable cytotoxicity against MCF-7 breast adenocarcinoma cells (IC50 = 15.0 µM, mechanism: induction of apoptosis) and HeLa cervical carcinoma cells (IC50 = 12.5 µM, mechanism: inhibition of cell proliferation) . The para-methyl positional isomer, 1-(pyridin-3-yl)-2-(p-tolyl)ethanone (CAS 40061-21-0), shares an identical molecular formula (C14H13NO, MW 211.26) but differs in the methyl substitution position on the phenyl ring. Literature-wide, meta-substituted aryl systems frequently diverge from para-substituted analogs in cytotoxicity rank-order due to altered electronic resonance effects on the ketone carbonyl, differential CYP-mediated metabolism, and modified π-stacking with DNA-topoisomerase complexes [1][2]. While no direct head-to-head MCF-7/HeLa comparison data for CAS 40061-21-0 were identified in publicly available databases at the time of analysis, class-level SAR evidence from related pyridinyl ethanone series indicates that meta-methyl substitution can shift IC50 values by ≥2-fold relative to para-methyl counterparts against solid tumor cell lines [1].
| Evidence Dimension | In vitro cytotoxicity in human cancer cell lines |
|---|---|
| Target Compound Data | MCF-7 IC50 = 15.0 µM; HeLa IC50 = 12.5 µM |
| Comparator Or Baseline | CAS 40061-21-0 (para-methyl isomer): No publicly available IC50 data identified for direct comparison. Class-level SAR: meta-methyl analogs in pyridinyl ethanone series show ≥2-fold IC50 divergence from para-methyl analogs [1]. |
| Quantified Difference | ≥2-fold differential projected based on class-level SAR; exact magnitude requires direct comparative assay |
| Conditions | MCF-7 human breast adenocarcinoma; HeLa human cervical carcinoma; assay details (sulforhodamine B or MTT) not specified in vendor datasheet; incubated under standard culture conditions |
Why This Matters
When screening pyridinyl ethanones against cancer cell panels, procurement of the meta-methyl isomer (CAS 40061-20-9) rather than the para-methyl isomer (CAS 40061-21-0) is warranted because class-level SAR predicts biologically meaningful cytotoxicity divergence, and the available IC50 values provide a quantitative baseline for internal validation.
- [1] Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Curr Top Med Chem. 2021;21(25):2292-2349. [Class-level SAR review of pyridine-based anticancer agents including positional isomer effects.] View Source
- [2] Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Journal Article, 2009. [Exemplifies differential cytotoxicity among positional isomers in pyridinyl aryl ethanone class.] View Source
